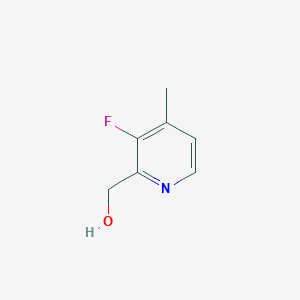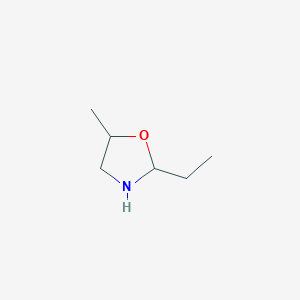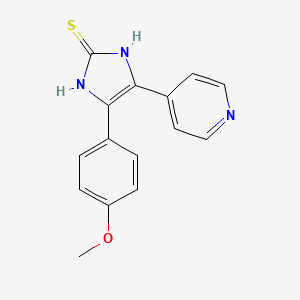
tert-butyl N-(4-propanoyl-1,3-thiazol-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(4-propanoyl-1,3-thiazol-2-yl)carbamate: is an organic compound with the molecular formula C11H16N2O3S It is a derivative of carbamic acid and contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-propanoyl-1,3-thiazol-2-yl)carbamate typically involves the reaction of a thiazole derivative with tert-butyl carbamate. One common method includes the use of a base such as cesium carbonate in a solvent like 1,4-dioxane. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl N-(4-propanoyl-1,3-thiazol-2-yl)carbamate can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the propanoyl moiety, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted carbamates or thiazoles.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-(4-propanoyl-1,3-thiazol-2-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis .
Biology and Medicine: Its thiazole ring is a common motif in many biologically active molecules, which can interact with various biological targets .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique characteristics imparted by the thiazole ring .
Mécanisme D'action
The mechanism of action of tert-butyl N-(4-propanoyl-1,3-thiazol-2-yl)carbamate is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole ring and carbamate group. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- tert-Butyl N-(4-fluoro-1,3-thiazol-2-yl)carbamate
- tert-Butyl N-(4-chloro-1,3-thiazol-2-yl)carbamate
- tert-Butyl N-(4-methyl-1,3-thiazol-2-yl)carbamate
Comparison: While these compounds share a similar core structure, the presence of different substituents on the thiazole ring can significantly alter their chemical and biological properties.
Conclusion
tert-Butyl N-(4-propanoyl-1,3-thiazol-2-yl)carbamate is a versatile compound with potential applications in various fields. Its unique structure allows for diverse chemical reactions and modifications, making it a valuable tool in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C11H16N2O3S |
|---|---|
Poids moléculaire |
256.32 g/mol |
Nom IUPAC |
tert-butyl N-(4-propanoyl-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C11H16N2O3S/c1-5-8(14)7-6-17-9(12-7)13-10(15)16-11(2,3)4/h6H,5H2,1-4H3,(H,12,13,15) |
Clé InChI |
ROHBOJFWRNYZAJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CSC(=N1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Pyrido[3,2-f][1,7]naphthyridin-6-amine](/img/structure/B8463706.png)


